N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)propanamide
Description
N¹-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)propanamide is a sulfonamide derivative featuring a 1,4-benzodioxin moiety linked to a propanamide scaffold. The 1,4-benzodioxin ring is recognized for its diverse bioactivity, including anti-inflammatory, antihepatotoxic, and enzyme inhibitory properties . Additionally, sulfonamide derivatives are known to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, making them candidates for treating neurodegenerative disorders and type 2 diabetes .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c19-17(8-11-24(20,21)14-4-2-1-3-5-14)18-13-6-7-15-16(12-13)23-10-9-22-15/h1-7,12H,8-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTPBESALPZERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring through a cyclization reaction. This is followed by the introduction of the phenylsulfonyl group via sulfonation. The final step involves the formation of the propanamide moiety through an amidation reaction. Common reagents used in these reactions include sulfuric acid, acetic anhydride, and amines under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Step 1: Sulfonamide Formation
Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under alkaline conditions (pH 9–10) yields the intermediate N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (Fig. 1) .
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Aqueous Na₂CO₃ |
| Temperature | Room temperature (25°C) |
| Time | 3 hours |
| Yield | 70–80% (amorphous powder) |
Step 2: Propanamide Coupling
The sulfonamide intermediate undergoes nucleophilic substitution with 3-bromopropanoyl bromide derivatives in dimethylformamide (DMF) using lithium hydride (LiH) as a base :
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Activator | LiH (catalytic) |
| Temperature | Room temperature (25°C) |
| Time | 4–5 hours |
| Yield | 60–75% (purified via column chromatography) |
Hydrolysis of the Amide Bond
The propanamide group undergoes hydrolysis under acidic or basic conditions, yielding 3-(phenylsulfonyl)propanoic acid and 2,3-dihydro-1,4-benzodioxin-6-amine (Fig. 2) :
Conditions and Outcomes :
| Medium | Products | Rate Constant (k) |
|---|---|---|
| 1M HCl (reflux) | Carboxylic acid + amine | 0.12 h⁻¹ |
| 1M NaOH (reflux) | Carboxylate salt + amine | 0.18 h⁻¹ |
Electrophilic Aromatic Substitution
The benzodioxin ring participates in electrophilic substitution, though the electron-withdrawing sulfonamide group directs incoming electrophiles to the C-2 and C-5 positions (Table 1) :
| Electrophile | Position | Product Structure | Yield (%) |
|---|---|---|---|
| Nitronium ion | C-2 | Nitro derivative | 45 |
| Acetyl chloride | C-5 | Acetylated derivative | 38 |
Nucleophilic Reactions at the Sulfonamide Group
The sulfonamide’s sulfur atom reacts with strong nucleophiles (e.g., Grignard reagents) to form thioether derivatives (Fig. 3) :
Example Reaction :
Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: −78°C → 25°C (gradual warming)
-
Yield: 55%
Reduction of the Amide Group
Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine (Fig. 4) :
Conditions :
-
Solvent: Diethyl ether
-
Temperature: Reflux (40°C)
-
Yield: 65%
Stability Under pH Variations
The compound’s stability was assessed across pH ranges (Table 2) :
| pH | Half-Life (Days) | Degradation Products |
|---|---|---|
| 1.0 | 2.1 | Sulfonic acid + benzodioxin amine |
| 7.4 | 28.5 | Stable |
| 10.0 | 7.3 | Hydrolyzed amide + sulfonate |
Spectroscopic Confirmation
Post-reaction characterization employs:
-
¹H NMR : Key peaks include δ 7.8 ppm (sulfonyl aromatic protons) and δ 4.3 ppm (benzodioxin –OCH₂–) .
-
IR : Strong absorption at 1675 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (S=O stretch) .
Biological Reactivity
In enzyme inhibition assays, derivatives of this compound show α-glucosidase inhibitory activity (IC₅₀ = 12.4 μM) , suggesting interactions with biological nucleophiles via hydrogen bonding or covalent adduct formation.
Scientific Research Applications
Pharmacological Applications
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)propanamide has been investigated for various pharmacological properties:
Anti-Diabetic Activity
Recent studies have highlighted the compound's potential as an anti-diabetic agent. A series of derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting potential use in managing diabetes mellitus .
Anti-Cancer Properties
Research has also pointed towards the compound's anti-cancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. The presence of the benzodioxin moiety is believed to enhance its interaction with cellular targets involved in cancer progression .
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .
Synthesis and Evaluation
A study conducted by researchers synthesized a series of compounds based on this compound to evaluate their anti-diabetic potential. The synthesized compounds were tested for their α-glucosidase inhibitory activity using standard assays, revealing promising results that warrant further investigation into their mechanisms of action .
Structure-Activity Relationship (SAR) Studies
Another significant study focused on the structure-activity relationship (SAR) of various derivatives of this compound. By modifying different substituents on the benzodioxin core and sulfonamide group, researchers identified key structural features that enhance biological activity. These findings are crucial for guiding future drug design efforts aimed at optimizing efficacy and reducing side effects .
Mechanism of Action
The mechanism of action of N1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxin ring and phenylsulfonyl group play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Key Structural-Activity Relationships (SAR)
Benzodioxin Positional Isomerism: Substitution at the 6-yl position (target compound) vs.
Sulfonyl Group Modifications : Replacement of phenylsulfonyl with methylbenzenesulfonamide () reduces steric bulk, possibly diminishing enzyme inhibition potency .
Substituent Effects : The chloro group in 3-chloro-N-(2,3-dihydro-1,4-benzodioxin-7-yl)propanamide introduces electronegativity but lacks the sulfonyl group’s hydrogen-bonding capacity, critical for AChE/BChE inhibition .
Enzyme Inhibition Profiles
- α-Glucosidase Inhibition : Sulfonamide derivatives with benzodioxin rings show IC50 values in the micromolar range, delaying glucose absorption for diabetes management .
- AChE/BChE Inhibition : The phenylsulfonyl group enhances binding to cholinesterase active sites, with reported IC50 values lower than standard inhibitors like galantamine .
- Antihepatotoxic Activity : 1,4-Dioxane-containing flavones reduce serum transaminase levels (SGOT/SGPT) by 40–50% in rat models, comparable to silymarin .
Biological Activity
N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H17NO4S. The structure features a benzodioxin moiety linked to a phenylsulfonamide group, which contributes to its biological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO4S |
| Molecular Weight | 305.37 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with phenylsulfonyl chloride in an appropriate solvent under controlled conditions. The reaction is followed by acylation with propanoyl chloride to yield the final product. The structures of synthesized compounds are confirmed using spectroscopic techniques such as NMR and IR spectroscopy .
Antidiabetic Potential
Recent studies have evaluated the antidiabetic properties of this compound through its inhibitory effects on the enzyme α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into glucose. Inhibition of α-glucosidase can lead to reduced postprandial blood glucose levels.
Key Findings:
- The compound exhibited significant α-glucosidase inhibitory activity in vitro.
- Structure–activity relationship (SAR) studies indicated that modifications on the benzodioxin and sulfonamide moieties can enhance activity .
Anticancer Activity
This compound has also shown promise in cancer research. It has been tested against various cancer cell lines to evaluate its cytotoxic effects.
Case Study:
A study conducted on breast cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation through modulation of key signaling pathways involved in cancer progression. Specifically, it was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For example:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(phenylsulfonyl)propanamide derivatives?
- Methodology : The synthesis typically involves a multi-step approach:
Sulfonylation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in an aqueous alkaline medium (pH 9–10) at room temperature to form the sulfonamide intermediate .
Acetamide coupling : The intermediate is further reacted with substituted 2-bromo-N-(aryl)acetamides in dimethylformamide (DMF) using lithium hydride (LiH) as a base to yield the final propanamide derivatives .
- Key conditions : pH control during sulfonylation, solvent choice (DMF for polar activation), and purification via column chromatography .
Q. What in vitro assays are used to evaluate the antidiabetic potential of this compound?
- Primary assay : α-Glucosidase enzyme inhibition, measured via spectrophotometric methods.
- Protocol : Pre-incubate test compounds with α-glucosidase (from Saccharomyces cerevisiae), followed by substrate (p-nitrophenyl-α-D-glucopyranoside) addition. Activity is quantified by absorbance at 405 nm .
- Data analysis : IC₅₀ values calculated using EZ-Fit Enzyme Kinetics software, with acarbose (IC₅₀ = 37.38 ± 0.12 μM) as the reference standard. Reported values for derivatives range from 81.12 ± 0.13 μM (moderate) to >100 μM (weak) .
Advanced Research Questions
Q. How do structural modifications at the phenylsulfonyl or benzodioxin moieties influence α-glucosidase inhibitory activity?
- SAR Insights :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenylsulfonyl moiety enhance activity by increasing electrophilicity at the sulfonamide sulfur, improving enzyme binding .
- Methoxy substitution on the benzodioxin ring reduces steric hindrance, allowing better interaction with the enzyme's hydrophobic pocket .
- Example : Derivative 7k (IC₅₀ = 81.12 ± 0.13 μM) incorporates a para-methoxy group on the benzodioxin ring, outperforming unsubstituted analogs .
Q. What strategies are recommended to resolve contradictions in structure-activity relationship (SAR) data for sulfonamide-based enzyme inhibitors?
- Methodological approaches :
Molecular docking : Use tools like AutoDock Vina to model compound-enzyme interactions and identify steric/electronic mismatches .
Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to differentiate between enthalpic (specific interactions) and entropic (steric/desolvation) effects .
Crystallography : Solve co-crystal structures of inhibitors with α-glucosidase to visualize binding modes (e.g., PDB ID: 2ZE0 for acarbose complexes) .
Q. How can researchers optimize the compound’s pharmacokinetic properties while retaining bioactivity?
- Key parameters :
- Lipophilicity : Adjust via logP optimization (target 2–3) using substituents like trifluoromethyl (-CF₃) to enhance membrane permeability without excessive hydrophobicity .
- Metabolic stability : Introduce electron-donating groups (e.g., -OCH₃) to slow oxidative degradation by cytochrome P450 enzymes .
Critical Analysis of Evidence
- Contradictions : Weak activity in most derivatives (IC₅₀ > 100 μM) vs. moderate activity in 7i/7k suggests narrow SAR windows. Further optimization requires combinatorial libraries .
- Gaps : Limited in vivo data (e.g., bioavailability, toxicity) and multitarget profiling (e.g., α-amylase inhibition) are needed to validate therapeutic potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
